2-Ethoxy-6-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-nitrobenzoic acid typically involves the nitration of 2-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C9H10O3} + \text{HNO3} \rightarrow \text{C9H9NO5} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Esterification: Methanol or ethanol with sulfuric acid as a catalyst.
Major Products:
Reduction: 2-ethoxy-6-aminobenzoic acid.
Substitution: 2-halo-6-nitrobenzoic acid or 2-amino-6-nitrobenzoic acid.
Esterification: Methyl 2-ethoxy-6-nitrobenzoate or ethyl 2-ethoxy-6-nitrobenzoate.
Scientific Research Applications
2-Ethoxy-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-nitrobenzoic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with biological molecules. The ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various molecular targets and pathways, including enzyme activity and receptor binding.
Comparison with Similar Compounds
2-Ethoxy-4-nitrobenzoic acid: Similar structure but with the nitro group in the para position.
2-Methoxy-6-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-6-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-Ethoxy-6-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups on the benzoic acid core, which influences its chemical reactivity and potential applications. The combination of these functional groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-ethoxy-6-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-7-5-3-4-6(10(13)14)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJNLXTGLXKKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.